molecular formula C17H11FN2O B2917443 4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline CAS No. 477886-71-8

4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline

Cat. No.: B2917443
CAS No.: 477886-71-8
M. Wt: 278.286
InChI Key: IGAGHFBUXFBSAK-UHFFFAOYSA-N
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Description

4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline (CAS 477886-71-8) is a chemical compound with the molecular formula C17H11FN2O and a molecular weight of 278.29 g/mol . This pyrrolo[1,2-a]quinoxaline-based derivative has been identified as a novel and potent activator of the enzyme Sirtuin 6 (Sirt6) . Sirt6 is an NAD+-dependent deacylase with a key role in critical cellular processes such as DNA repair, gene expression, glucose metabolism, and telomeric maintenance . The activation of Sirt6 has emerged as a promising therapeutic strategy for treating a range of human diseases . As part of a class of investigated Sirt6 activators, this compound and its structural analogs have demonstrated low cytotoxicity and potent on-target effects validated through Sirt6-knockdown experiments . In pharmacological evaluations, related compounds in this series have shown significant research value by strongly repressing the production of pro-inflammatory cytokines and chemokines induced by lipopolysaccharide (LPS), indicating potential for anti-inflammatory research . Furthermore, certain analogs have exhibited significant suppression of SARS-CoV-2 infection in vitro and have been shown to inhibit the colony formation of cancer cells, pointing to applications in infectious disease and oncology research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(3-fluorophenoxy)pyrrolo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O/c18-12-5-3-6-13(11-12)21-17-16-9-4-10-20(16)15-8-2-1-7-14(15)19-17/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAGHFBUXFBSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=CC=CN23)OC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline can be achieved through several methods. One common approach involves the intramolecular cyclization of functionalized pyrroles. For example, the reaction of 1-(2-isocyanophenyl)-1H-pyrroles with visible light in the presence of carboxylic acid derivatives can lead to the formation of pyrrolo[1,2-a]quinoxalines . Another method involves the use of N-(2-aminophenyl)pyrroles and aldehydes in an aqueous medium with an ionic liquid as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced pyrroloquinoxaline derivatives.

    Substitution: Formation of substituted pyrroloquinoxaline derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein kinases such as AKT kinase and human protein kinase CK2 . These interactions can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at Position 4

The 4-position of pyrrolo[1,2-a]quinoxaline is a critical site for modulating biological activity. Key comparisons include:

Compound Substituent at Position 4 Key Properties/Bioactivity References
4-(5-Nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline 5-Nitro-thiophen-2-yl SARS-CoV-2 main protease inhibition (IC₅₀: 2.1 µM); strong π-π stacking with Mpro active site .
JG1679 (Antileukemic derivative) 1-(3,4,5-Trimethoxyphenyl)prop-2-en-1-one Selective cytotoxicity against MV4-11 and Jurkat leukemia cells (IC₅₀: 0.8–1.2 µM); induces apoptosis via mitochondrial pathways .
4-Trichloromethyl-pyrrolo[1,2-a]quinoxaline CCl₃ Antiplasmodial activity (IC₅₀: 3.5 µM vs. Plasmodium falciparum); low cytotoxicity (HepG2 IC₅₀ > 50 µM) .
4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline 3-Fluorophenoxy Hypothesized: Enhanced metabolic stability due to fluorine; potential activity in kinase or protease inhibition (inference from analogs) . N/A

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, CCl₃) enhance interactions with enzymatic active sites (e.g., SARS-CoV-2 Mpro) .
  • Bulky aromatic substituents (e.g., trimethoxyphenyl) improve anticancer activity by promoting DNA intercalation or protein binding .

Biological Activity

4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrroloquinoxaline core with a fluorinated phenoxy group. This structural modification is significant as it can influence the compound's biological properties.

Synthesis Methods:

  • The synthesis typically involves multi-step reactions starting from substituted anilines or other nitrogen-containing precursors. Various methodologies have been reported, including microwave-assisted synthesis and palladium-catalyzed reactions, which enhance yield and reduce reaction times .

Anticancer Activity

Numerous studies have demonstrated that pyrrolo[1,2-a]quinoxaline derivatives exhibit significant anticancer properties. The following table summarizes key findings from various research studies:

StudyCell Lines TestedIC50 (μM)Mechanism of Action
PC3 (Prostate), HeLa (Cervical)5-20Kinase inhibition
Leishmania spp.<10Antiparasitic action
EphA3-expressing lymphoma cells0.5-2Tyrosine kinase inhibition

Mechanisms:

  • Kinase Inhibition: The compound acts as a kinase inhibitor, disrupting signaling pathways critical for cancer cell proliferation .
  • Antiparasitic Properties: It has shown efficacy against Leishmania species, indicating potential for treating parasitic infections .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial and antifungal properties. In vitro studies have indicated that certain derivatives possess broad-spectrum antimicrobial activity.

Key Findings:

  • Compounds derived from pyrrolo[1,2-a]quinoxaline exhibited minimum inhibitory concentrations (MIC) ranging from 4 to 32 μg/mL against various bacterial strains including Escherichia coli and Staphylococcus aureus .
  • The presence of specific substituents on the quinoxaline core was found to enhance antimicrobial efficacy.

Case Studies

  • Anticancer Efficacy in Lymphoma Models:
    • A study involving two novel quinoxaline derivatives demonstrated high efficacy in reducing tumor size in vivo. The compounds were characterized by their ability to inhibit EphA3 tyrosine kinase activity, leading to reduced cell proliferation .
  • Antimicrobial Screening:
    • Research focused on the synthesis of various quinoxaline derivatives showed that modifications significantly affected their antibacterial properties. Notably, certain compounds displayed selective toxicity towards bacterial cells while minimizing effects on human cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for pyrrolo[1,2-a]quinoxaline derivatives, and how can they be adapted for 4-(3-fluorophenoxy) substitution?

  • Methodology : The core synthesis involves intramolecular aromatic nucleophilic displacement. For 4-substituted derivatives, a reaction sequence starting with carboxamide precursors and displacing fluoride/nitro groups is effective. Campiani et al. (1991) achieved this via substitution of aromatic fluoride by carboxamide moieties, yielding derivatives in good overall yields (~60–75%) . Adapting this for 3-fluorophenoxy substitution would require introducing the phenoxy group via nucleophilic aromatic substitution (e.g., using 3-fluorophenol under basic conditions).

Q. How do substituents like fluorine influence the electronic properties and reactivity of pyrrolo[1,2-a]quinoxaline?

  • Methodology : Density functional theory (DFT) calculations demonstrate that electron-withdrawing groups (e.g., fluorine) reduce electron density at the quinoxaline core, altering reactivity in electrophilic substitutions. Fluorine’s inductive effect stabilizes intermediates in nucleophilic reactions, while steric effects from bulky substituents may hinder certain pathways . Comparative NMR studies (e.g., chemical shift changes in 19F^{19}\text{F} NMR) can empirically validate computational predictions.

Q. What experimental protocols are recommended for assessing the biological activity of 4-(3-fluorophenoxy)pyrrolo[1,2-a]quinoxaline derivatives?

  • Methodology : Derivatives are typically screened against target enzymes (e.g., kinase inhibitors) or microbial strains (e.g., Candida albicans). For antifungal testing, a microdilution assay (MIC determination) is used with standardized strains (e.g., ATCC 90028). Bioactivity optimization involves iterative structural modifications guided by IC50_{50}/MIC values and computational docking (e.g., AutoDock Vina) .

Advanced Research Questions

Q. How can computational methods streamline the design of this compound derivatives with enhanced bioactivity?

  • Methodology : Quantum mechanical calculations (e.g., DFT for HOMO-LUMO analysis) predict reactive sites, while molecular dynamics simulations assess ligand-protein binding stability. ICReDD’s workflow integrates reaction path searches and machine learning to prioritize synthetic routes. For example, substituent effects on binding affinity to C. albicans targets (e.g., CYP51) can be modeled using Schrödinger Suite .

Q. What strategies mitigate contradictions in reported synthetic yields for pyrrolo[1,2-a]quinoxaline derivatives?

  • Methodology : Discrepancies often arise from reaction conditions (e.g., solvent polarity, catalyst loading). For example, Pd-catalyzed cross-coupling reactions may yield 40–85% depending on ligand choice (e.g., BINAP vs. XPhos). Systematic optimization via Design of Experiments (DoE) identifies critical parameters. Cross-validation with HPLC purity data (>95%) and reproducibility protocols (e.g., ICH guidelines) ensures reliability .

Q. How can green chemistry principles be applied to the synthesis of this compound?

  • Methodology : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Wang et al. (2016) demonstrated aerobic oxidation using O2_2 as a terminal oxidant, achieving 70–90% yields with reduced waste . Microwave-assisted synthesis (e.g., 150°C, 30 min) further cuts energy use by 50% compared to conventional heating .

Q. What advanced analytical techniques resolve structural ambiguities in pyrrolo[1,2-a]quinoxaline derivatives?

  • Methodology : High-resolution mass spectrometry (HRMS) confirms molecular formulas, while 2D NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC) assigns regiochemistry. For fluorinated analogs, 19F^{19}\text{F} NMR coupled with NOESY distinguishes positional isomers. X-ray crystallography (e.g., CCDC deposition) provides definitive proof of substitution patterns .

Q. How do structure-activity relationship (SAR) studies guide the optimization of this compound for pharmacological applications?

  • Methodology : Key SAR findings include:

  • Phenoxy substitution : 3-Fluorophenoxy enhances lipophilicity (logP ~2.5), improving blood-brain barrier penetration.
  • Quinoxaline core modifications : Electron-withdrawing groups at C-4 increase kinase inhibitory potency (e.g., IC50_{50} < 100 nM for JAK2) .
    Systematic variation of substituents (e.g., methyl vs. trifluoromethyl) and in vitro ADMET profiling (e.g., microsomal stability) refine lead compounds.

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